An In-depth Technical Guide to Glycine Ethyl Ester Hydrochloride (CAS 623-33-6)
An In-depth Technical Guide to Glycine Ethyl Ester Hydrochloride (CAS 623-33-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of Glycine (B1666218) Ethyl Ester Hydrochloride (CAS 623-33-6), a versatile amino acid derivative essential in various scientific fields.
Core Properties
Glycine ethyl ester hydrochloride is a white to off-white crystalline powder.[1][2] It is the hydrochloride salt of the ethyl ester of glycine, the simplest amino acid.[2] This form enhances its stability and solubility, particularly in aqueous solutions, making it a valuable reagent in biochemical and pharmaceutical applications.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Glycine ethyl ester hydrochloride is presented in Table 1.
| Property | Value | References |
| CAS Number | 623-33-6 | [3][4] |
| Molecular Formula | C₄H₁₀ClNO₂ | [5][6] |
| Molecular Weight | 139.58 g/mol | [5] |
| Appearance | White crystalline solid/powder | [5] |
| Melting Point | 142-149 °C | [6] |
| Density | 1.371 g/cm³ | [3][7] |
| Solubility | >1000 g/L in water (20 °C); Soluble in ethanol (B145695), DMSO, and methanol. | [3][7][8] |
| pKa | Not available | |
| LogP | 1.01050 | [7] |
Spectroscopic and Crystallographic Data
The structural and spectral characteristics of Glycine ethyl ester hydrochloride are crucial for its identification and characterization.
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | References |
| ¹H NMR (DMSO-d6, 250.134 MHz) | δ (ppm): (Data requires specific literature source for precise shifts) | [9] |
| ¹³C NMR | (Data requires specific literature source for precise shifts) | |
| Infrared (IR) | The NIST WebBook provides a reference IR spectrum. | [10][11] |
Table 3: Crystallographic Data
| Parameter | Value | References |
| Crystal System | Monoclinic | [12][13] |
| Space Group | P2₁/c | [13] |
| Cell Dimensions | a = 8.965 Å, b = 12.543 Å, c = 5.972 Å, β = 103.630° | [12] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of Glycine ethyl ester hydrochloride are provided below.
Synthesis of Glycine Ethyl Ester Hydrochloride
This protocol is a common method for the esterification of glycine.
Materials:
-
Glycine
-
Anhydrous Ethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirring apparatus, suspend glycine in anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride to the cooled suspension with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for a specified period (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol and unreacted thionyl chloride using a rotary evaporator.
-
The crude product is obtained as a solid.
Purification by Recrystallization
Materials:
-
Crude Glycine ethyl ester hydrochloride
-
Anhydrous Ethanol
-
Anhydrous Ether
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the crude Glycine ethyl ester hydrochloride in a minimal amount of hot anhydrous ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further precipitation, the flask can be placed in an ice bath.
-
If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold anhydrous ether to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure Glycine ethyl ester hydrochloride.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This method can be adapted for the analysis of Glycine ethyl ester hydrochloride.
Instrumentation:
-
HPLC system with a UV detector
-
Column: A suitable reverse-phase column (e.g., C18)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for the specific column and system.
Procedure:
-
Prepare a standard solution of Glycine ethyl ester hydrochloride of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the flow rate and column temperature.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength.
-
The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Applications and Biological Relevance
Glycine ethyl ester hydrochloride is a key building block in the synthesis of pharmaceuticals and is widely used in biochemical research.[2][14]
Peptide Synthesis
As a protected form of glycine, it is instrumental in both solid-phase and solution-phase peptide synthesis. The ester group protects the carboxylic acid functionality, allowing for the selective formation of peptide bonds at the amino group.
Caption: Workflow for dipeptide synthesis using Glycine Ethyl Ester Hydrochloride.
Carboxyl-Footprinting of Proteins
In proteomics, Glycine ethyl ester hydrochloride is used in conjunction with a carbodiimide (B86325) (like EDC) to modify solvent-accessible carboxyl groups on proteins.[3][8] This technique, known as carboxyl-footprinting, helps in studying protein structure and interactions.
Caption: Experimental workflow for carboxyl-footprinting of proteins.
Relevance to Glycine Receptor Signaling
Glycine is a primary inhibitory neurotransmitter in the central nervous system, acting on glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[15][16] The activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.[16] As Glycine ethyl ester hydrochloride can be hydrolyzed to glycine, it is a relevant compound in the study of and drug development for neurological conditions where modulation of glycinergic signaling is desired.[2]
Caption: Simplified signaling pathway of the inhibitory glycine receptor.
Safety and Handling
Glycine ethyl ester hydrochloride is classified as causing serious eye damage. It is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
Conclusion
Glycine ethyl ester hydrochloride (CAS 623-33-6) is a fundamental reagent with broad applicability in scientific research and development. Its well-defined properties and versatile reactivity make it an invaluable tool for peptide synthesis, protein structural analysis, and as a precursor in the development of novel therapeutics targeting neurological pathways. This guide provides the core technical information required for its effective and safe utilization in a laboratory setting.
References
- 1. Glycine Ethyl Ester Hydrochloride Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Glycine ethyl ester hydrochloride | 623-33-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine ethyl ester hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 11. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 12. Glycine ethyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycine receptor - Wikipedia [en.wikipedia.org]
